A Technical Guide to the Physicochemical Properties of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride
A Technical Guide to the Physicochemical Properties of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, also known by its synonym O-(3-Methoxybenzyl)hydroxylamine hydrochloride, is a key organic building block belonging to the O-alkylhydroxylamine class of reagents. Its unique bifunctional nature, combining a reactive aminooxy group with a substituted aromatic ring, makes it a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization protocols, and essential safety information, designed to equip researchers with the technical knowledge required for its effective application in the laboratory. The insights herein are grounded in established data to facilitate its use in the synthesis of novel chemical entities, from small-molecule enzyme inhibitors to complex heterocyclic frameworks.
Section 1: Compound Identification and Structure
Precise identification is the foundation of any chemical synthesis or analysis. 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is registered under CAS Number 3839-39-2.[1] Its structure features a central benzene ring substituted with a methoxy group at the meta-position and an (aminooxy)methyl group, which exists as a hydrochloride salt. This salt form enhances the compound's stability and shelf-life, a crucial consideration for reagent integrity.
Chemical Structure:
Figure 1: 2D representation of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride.
The key identifiers and computed properties of the molecule are summarized below.
| Identifier | Value | Reference |
| CAS Number | 3839-39-2 | [1][2][3] |
| Molecular Formula | C₈H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 189.64 g/mol | [1][2][3] |
| IUPAC Name | O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride | [2] |
| InChIKey | DNGAZMVOQCQJIG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)CON.Cl | [2] |
| Synonyms | O-(3-Methoxybenzyl)hydroxylamine HCl, 3-Methoxybenzyloxyamine hydrochloride | [2][3] |
Section 2: Physical Properties
The physical state and solubility of a reagent dictate its handling, storage, and application in reaction systems. 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a solid at ambient temperature, which simplifies weighing and dispensing.
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Melting Point | 127-130 °C | [3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol.[4] The hydrochloride form suggests appreciable water solubility. | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
The defined melting point range indicates a good degree of purity for a crystalline solid. Its solubility in polar organic solvents like methanol and DMSO makes it highly adaptable for a variety of reaction conditions, particularly in nucleophilic substitution or condensation reactions.
Section 3: Chemical Properties and Reactivity
The utility of this compound stems from the reactivity of the O-substituted hydroxylamine functional group. As a hydrochloride salt, the aminooxy moiety is protonated, rendering it stable. For use as a nucleophile, in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free base.
Core Reactivity:
-
Oxime Formation: The primary and most fundamental reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form stable O-alkyloximes.[5] This reaction is a cornerstone of derivatization and is widely used in the synthesis of intermediates for pharmaceuticals and agrochemicals.[4]
-
Hydroxamic Acid Synthesis: Acylation of the aminooxy group with activated carboxylic acids (such as acid chlorides or esters) yields O-alkyl hydroxamates, which are protected precursors to hydroxamic acids—an important class of enzyme inhibitors.[5]
-
Advanced Synthesis: In modern organic synthesis, O-benzylhydroxylamine derivatives serve as versatile synthons. They are utilized in 1,3-dipolar cycloaddition reactions and as precursors for aminium radicals in complex cyclizations, demonstrating their expanding role in constructing heterocyclic systems.[5][6]
The methoxy group on the benzene ring acts as a mild electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, should further functionalization be desired.
Caption: General workflow for oxime formation.
Section 4: Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride.
Caption: Integrated analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure by analyzing the chemical environment of proton and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire the proton spectrum. Expected signals include:
-
Aromatic protons on the 3-methoxyphenyl ring (approx. δ 6.8-7.3 ppm).
-
A singlet for the benzylic methylene protons (-CH₂-O) (approx. δ 5.0-5.2 ppm).
-
A singlet for the methoxy group protons (-OCH₃) (approx. δ 3.8 ppm).
-
A broad, exchangeable signal for the protonated aminooxy group (-ONH₃⁺) at a downfield chemical shift.
-
-
¹³C NMR Analysis: Acquire the carbon spectrum. Expected signals include distinct peaks for the aromatic carbons, the benzylic carbon, and the methoxy carbon.
Causality: The unique chemical shifts and splitting patterns of the NMR signals provide a definitive fingerprint of the compound's structure, confirming the connectivity of the functional groups.
Mass Spectrometry (MS)
Objective: To verify the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: In positive ion mode, the expected peak would correspond to the free base (M+H)⁺ at m/z ≈ 168.09, representing the molecule [C₈H₁₁NO₂ + H]⁺ after loss of the HCl salt. High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula.
Causality: MS provides direct evidence of the compound's molecular mass, serving as a primary check for its identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands:
-
Strong, broad bands around 3200-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.
-
C-H stretching bands (aromatic and aliphatic) around 3100-2850 cm⁻¹.
-
Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.
-
Strong C-O stretching bands (for the ether and alkoxyamine) around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Causality: FTIR is a rapid and effective method to confirm the presence of the essential functional groups that define the compound's chemical nature.
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is classified as an irritant.
| Hazard Class | Statement | GHS Code | Reference |
| Skin Irritation | Causes skin irritation | H315 | [3] |
| Eye Irritation | Causes serious eye irritation | H319 | [3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7]
-
Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.[7]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[3][7]
-
Keep at room temperature.[3]
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7]
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.[3][7]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
Conclusion
1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a versatile and valuable reagent for chemical synthesis. Its well-defined physical properties as a stable, crystalline solid and its predictable chemical reactivity make it an asset in drug discovery and materials science. By understanding its physicochemical characteristics, applying robust analytical validation, and adhering to strict safety protocols, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
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- Santa Cruz Biotechnology. (n.d.). 1-[(Aminooxy)methyl]-3-methoxybenzenehydrochloride | CAS 3839-39-2.
- PubChem. (n.d.). 1-((Ammoniooxy)Methyl)-3-Methoxybenzene Chloride | C8H12ClNO2 | CID 18525997.
- PubMed Central. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.
- ChemicalBook. (n.d.). 1-[(AMMONIOOXY)METHYL]-3-METHOXYBENZENE CHLORIDE.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemical Communications (RSC Publishing). (2024). A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP. DOI:10.1039/D4CC04014G.
- Chemicea. (n.d.). Material Safety Data Sheet.
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